

# Lack of Reproducible Data for 4-amino-N-isopropylbenzenesulfonamide Hinders Comparative Analysis

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## Compound of Interest

Compound Name: 4-amino-N-isopropylbenzenesulfonamide

Cat. No.: B185396

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A comprehensive review of available scientific literature reveals a significant lack of published experimental data regarding the biological activity, reproducibility, and robustness of **4-amino-N-isopropylbenzenesulfonamide**. This absence of verifiable information prevents a direct and objective comparison of its performance against other well-characterized sulfonamide-based compounds. In contrast, extensive and robust datasets are readily available for established drugs such as the anti-inflammatory agent Celecoxib and the uricosuric medication Probenecid, highlighting the standards for data quality and reproducibility expected by the research and drug development community.

For researchers and drug development professionals, the ability to assess the reproducibility and robustness of experimental data is paramount. It ensures the reliability of scientific findings and informs decisions on progressing a compound through the development pipeline. The current void of such data for **4-amino-N-isopropylbenzenesulfonamide** presents a critical barrier to its potential consideration for further study.

This guide provides a comparative overview of the types of robust experimental data available for alternative sulfonamide compounds, offering a benchmark for the data required to rigorously evaluate a compound like **4-amino-N-isopropylbenzenesulfonamide**.

## Comparison of Physicochemical and Biological Data

To illustrate the level of detail available for alternative compounds, the following tables summarize key physicochemical properties and biological activity data. No comparable, peer-reviewed data has been identified for **4-amino-N-isopropylbenzenesulfonamide**.

Table 1: Physicochemical Properties

| Property          | 4-amino-N-isopropylbenzenesulfonamide                             | Celecoxib  | Probenecid  |
|-------------------|---|--|---|
| Molecular Formula | C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S[1] | C <sub>17</sub> H <sub>14</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S | C <sub>13</sub> H <sub>19</sub> NO <sub>4</sub> S |
| Molecular Weight  | 214.29 g/mol [1]  | 381.37 g/mol   | 285.36 g/mol                                      |
| CAS Number        | 53668-35-2[1]   | 169590-42-5  | 57-66-9   |
| Melting Point     | Not reported  | 157-159 °C   | 198-200 °C  |
| Solubility        | Not reported  | Insoluble in water   | Practically insoluble in water                    |

Table 2: Biological Activity - Carbonic Anhydrase Inhibition

While **4-amino-N-isopropylbenzenesulfonamide** belongs to the sulfonamide class, a known inhibitor of carbonic anhydrases (CAs), no specific inhibition data is publicly available. The table below presents typical inhibition data for other sulfonamides against various human (h) CA isoforms, demonstrating the expected quantitative data for such a compound.

| Compound                 | hCA I (K <sub>i</sub> , nM) | hCA II (K <sub>i</sub> , nM) | hCA IX (K <sub>i</sub> , nM) | hCA XII (K <sub>i</sub> , nM) |
|--------------------------|-----------------------------|------------------------------|------------------------------|-------------------------------|
| Acetazolamide (Standard) | 250                         | 12                           | 25                           | 5.7                           |
| Compound 1               | >10000                      | 2.4                          | 9.7                          | 14                            |
| Compound 3               | 49                          | 4515                         | 7766                         | 316                           |
| Compound 10              | 118                         | 10.1                         | 81.5                         | 29.3                          |

Data from a study on novel sulfonamide inhibitors, presented for illustrative purposes.[\[2\]](#)

## Experimental Protocols for Robustness and Reproducibility

Detailed and validated experimental protocols are the bedrock of reproducible science. For sulfonamides like Celecoxib and Probenecid, validated analytical methods are well-documented, providing a clear path for independent verification.

### High-Performance Liquid Chromatography (HPLC) Method for Celecoxib

A widely used method for the quantitative determination of Celecoxib in pharmaceutical formulations involves a reversed-phase HPLC system.[\[3\]](#)[\[4\]](#) The robustness of this method is established through validation parameters.

- Mobile Phase: A mixture of methanol and water (85:15 v/v).[\[3\]](#)
- Stationary Phase: A reversed-phase C-18 column.[\[3\]](#)
- Detection: UV spectrophotometer at a wavelength of 251 nm.[\[3\]](#)
- Flow Rate: 1.0 ml/min.[\[4\]](#)
- Validation: The method is statistically validated for linearity, accuracy, precision, and selectivity, ensuring reliable and reproducible results for quality control analysis.[\[3\]](#)[\[4\]](#)

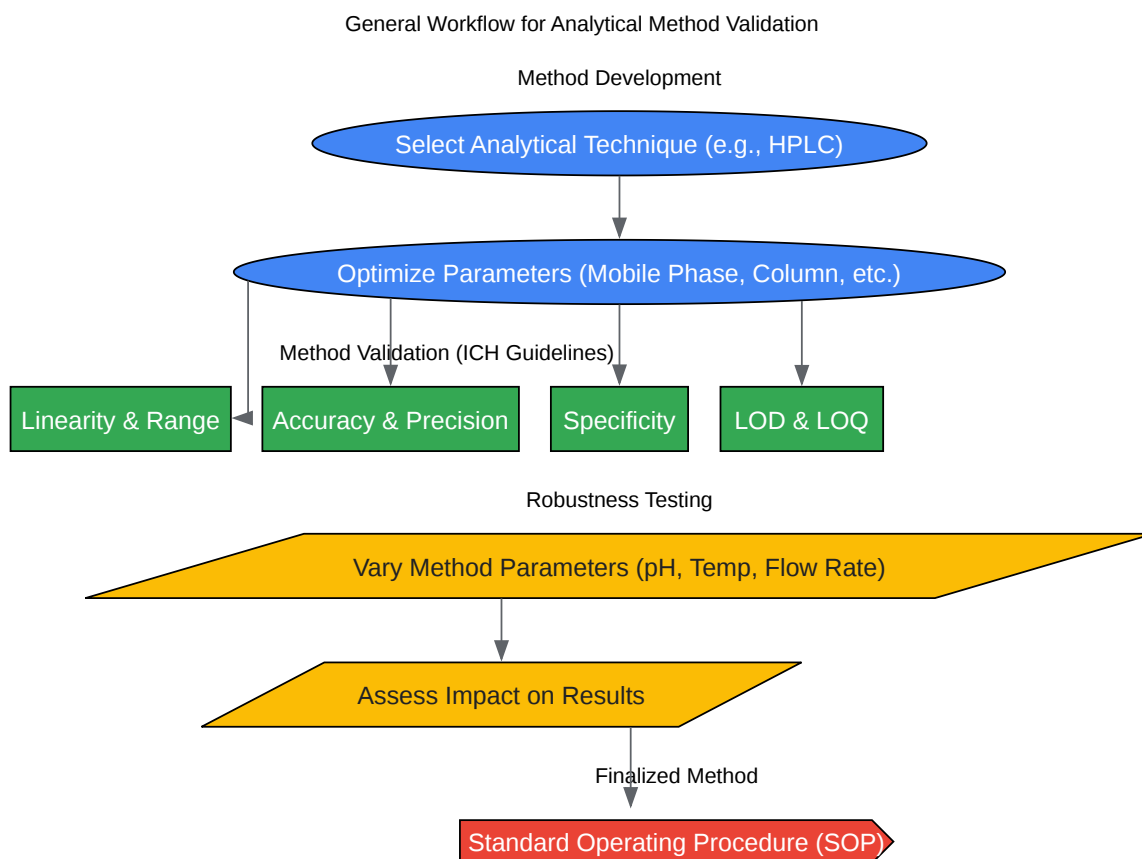
## Analytical Methods for Probenecid

A variety of analytical procedures have been developed for the assay of Probenecid, ensuring its reliable quantification in biological fluids and pharmaceutical products. These methods include spectrophotometry, spectrofluorometry, gas chromatography, and liquid chromatography.[5] The availability of multiple, validated methods enhances the confidence in the reproducibility of experimental data.

- Mechanism of Action: Probenecid acts as a competitive inhibitor of organic acid transport in the kidney.[5] This mechanism is well-characterized, providing a solid basis for interpreting experimental results.

## Visualizing Experimental Workflows and Biological Pathways

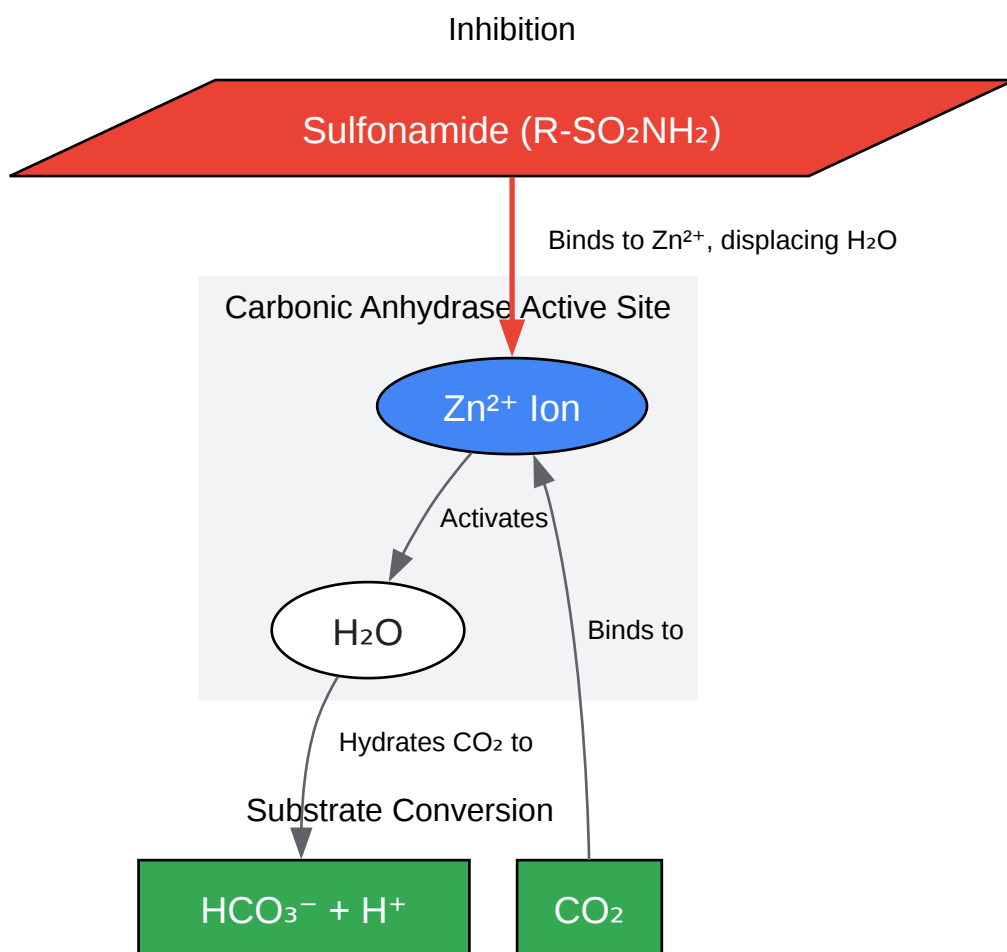
To further clarify the processes involved in generating robust data and understanding the compound's mechanism of action, graphical representations are essential.



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Caption: A diagram illustrating the typical workflow for the development and validation of a robust analytical method.

## General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides



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Caption: A simplified diagram showing how sulfonamides inhibit carbonic anhydrase by binding to the zinc ion in the active site.

## Conclusion

The reproducibility and robustness of experimental data are non-negotiable for the scientific community. While **4-amino-N-isopropylbenzenesulfonamide** may possess interesting properties, the current lack of publicly available, validated experimental data makes it impossible to assess its potential reliably. The examples of Celecoxib and Probenecid demonstrate the expected standard of data, including detailed and validated analytical methods and comprehensive biological activity profiles. For **4-amino-N-isopropylbenzenesulfonamide**

to be considered a viable candidate for further research and development, a similar body of robust and reproducible data must be generated and made available for peer review.

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